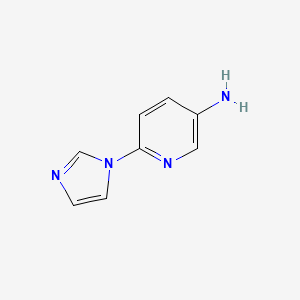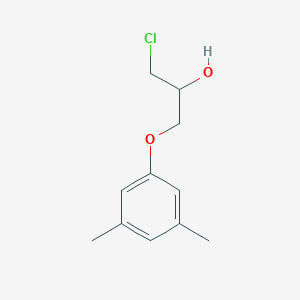
1-Methyl-3-(4-nitrophenyl)benzene
概要
説明
作用機序
Target of Action
It is known that benzylic compounds often interact with various biological targets .
Mode of Action
The mode of action of 1-Methyl-3-(4-nitrophenyl)benzene involves interactions at the benzylic position . This compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Reactions at the benzylic position, such as those involving this compound, are important for synthesis problems .
Result of Action
It is known that reactions at the benzylic position can lead to various outcomes depending on the specific reaction .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzylic compounds .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methyl-3-phenylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Reduction: 1-Methyl-3-(4-aminophenyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-3-(4-nitrophenyl)benzene has several applications in scientific research:
類似化合物との比較
1-Methyl-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the methyl group.
1-Methyl-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the methyl group.
1-Methyl-3-nitrobenzene: Similar structure but without the additional phenyl group.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)benzene is unique due to the presence of both a methyl group and a nitrophenyl group on the benzene ring, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
1-methyl-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLIELPNYJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441745 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-21-6 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)











